3,4-Dibromo-6-methylpyridazine

Cross-coupling Regioselective functionalization Medicinal chemistry

3,4-Dibromo-6-methylpyridazine (CAS 2567502‑85‑4) is the definitive building block for medicinal chemistry programs that require 3,4‑disubstituted‑6‑methylpyridazine analogs. Unlike mono‑bromo isomers (e.g., 3‑bromo‑6‑methylpyridazine) or pyridazinone variants, its vicinal dibromo pattern enables sequential Suzuki‑Miyaura coupling with precise regiocontrol. The absence of a 3‑oxo functionality avoids the hydrodebromination side reactions documented with pyridazinone scaffolds. Select this compound when clean, predictable cross‑coupling and systematic SAR exploration are critical.

Molecular Formula C5H4Br2N2
Molecular Weight 251.909
CAS No. 2567502-85-4
Cat. No. B2993762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-6-methylpyridazine
CAS2567502-85-4
Molecular FormulaC5H4Br2N2
Molecular Weight251.909
Structural Identifiers
SMILESCC1=CC(=C(N=N1)Br)Br
InChIInChI=1S/C5H4Br2N2/c1-3-2-4(6)5(7)9-8-3/h2H,1H3
InChIKeySQMQGHGACPNWIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibromo-6-methylpyridazine (CAS 2567502-85-4) Procurement & Technical Baseline


3,4-Dibromo-6-methylpyridazine (CAS 2567502-85-4) is a halogenated pyridazine heterocycle with the molecular formula C5H4Br2N2 and molecular weight of 251.91 g/mol, characterized by two bromine atoms at the 3- and 4-positions and a methyl group at the 6-position of the pyridazine ring . Commercial suppliers provide this compound at minimum purities of 95% to 98% for research and development applications . The compound serves as a versatile building block in medicinal chemistry and agrochemical research, leveraging the pyridazine scaffold's established presence in biologically active molecules [1].

Critical Differentiation: Why 3,4-Dibromo-6-methylpyridazine Cannot Be Replaced by Generic Halopyridazine Analogs


Halogenated pyridazine derivatives are not functionally interchangeable due to substantial differences in substitution pattern, leaving-group availability, and physicochemical properties that directly impact synthetic utility and downstream application performance. 3,4-Dibromo-6-methylpyridazine features a unique vicinal dibromo substitution at positions 3 and 4 combined with a methyl group at position 6—a pattern distinct from mono-bromo analogs (e.g., 3-bromo-6-methylpyridazine, CAS 65202-58-6) [1], symmetrically substituted isomers (e.g., 3,6-dibromo-4-methylpyridazine, CAS 89284-10-6) , and pyridazinone variants (e.g., 4,5-dibromo-2-methylpyridazin-3(2H)-one) [2]. These structural distinctions fundamentally alter regioselectivity in cross-coupling reactions, dictate the number and type of accessible derivatization pathways, and result in divergent predicted physicochemical properties including LogP differences of approximately 1.0 unit between mono- and di-brominated congeners, which influences chromatographic behavior, solubility, and biological membrane partitioning [3]. Generic substitution without evidence-based selection risks synthetic failure, compromised regiocontrol, or altered biological outcomes.

Quantitative Differentiation: 3,4-Dibromo-6-methylpyridazine Comparative Evidence Summary


Vicinal Dibromo Substitution Pattern Enables Orthogonal Functionalization Pathways Not Accessible with Mono-Bromo Analogs

3,4-Dibromo-6-methylpyridazine contains two bromine atoms at adjacent (vicinal) positions 3 and 4, providing two reactive handles for sequential or orthogonal cross-coupling reactions. In contrast, the closest mono-bromo analog, 3-bromo-6-methylpyridazine, offers only a single halogen leaving group, limiting derivatization to monosubstituted products . Additionally, the 3,4-dibromo substitution pattern is distinct from the symmetrically substituted 3,6-dibromo-4-methylpyridazine isomer, which places bromine atoms at non-adjacent positions and alters the electronic environment governing regioselectivity .

Cross-coupling Regioselective functionalization Medicinal chemistry

98% Commercial Purity Specification Exceeds Minimum Research-Grade Requirements for Reproducible Synthesis

3,4-Dibromo-6-methylpyridazine is commercially available at a specified purity of 98% from major suppliers , exceeding the 95% minimum purity specification commonly encountered for research-grade halogenated heterocyclic building blocks including alternative suppliers of dibromopyridazine derivatives . Higher initial purity reduces the burden of pre-reaction purification, minimizes side reactions from impurities in cross-coupling transformations, and improves batch-to-batch reproducibility.

Quality control Synthetic reproducibility Building block procurement

Predicted Physicochemical Divergence Drives Different Chromatographic and Solubility Behavior from Mono-Bromo Analog

The addition of a second bromine atom in 3,4-dibromo-6-methylpyridazine substantially alters predicted physicochemical properties relative to its mono-bromo analog 3-bromo-6-methylpyridazine. While experimental LogP data for the target compound is not available, the molecular weight increases from 173.01 g/mol to 251.91 g/mol, and predicted density increases from 1.6±0.1 g/cm³ to 2.022±0.06 g/cm³ . The mono-bromo analog 3-bromo-6-methylpyridazine exhibits a calculated ACD/LogP of 0.74 [1] and an XLogP3-AA value of 1.3 [2]. Based on established quantitative structure-property relationships for halogenated heterocycles, the di-bromo substitution in the target compound is expected to increase LogP by approximately 0.8–1.2 LogP units relative to the mono-bromo congener.

Physicochemical properties Chromatography LogP

Dual Leaving-Group Architecture Supports Sequential Suzuki-Miyaura Coupling Strategies for Polysubstituted Pyridazine Synthesis

While direct experimental coupling data for 3,4-dibromo-6-methylpyridazine is not available in the open literature, established pyridazine chemistry principles demonstrate that dibromopyridazine derivatives containing two leaving groups can undergo sequential Suzuki-Miyaura cross-coupling reactions to yield polysubstituted products. The literature documents that pyridazines bearing two leaving groups enable consecutive Suzuki couplings with different arylboronic acids, with reactivity generally following the order iodo > chloro >> bromo [1]. Furthermore, 3-bromo-pyridazine intermediates have been demonstrated to undergo successful functionalization through Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings to generate 3,4-disubstituted pyridazines with excellent control over the substitution pattern [2]. This established reactivity framework supports the utility of 3,4-dibromo-6-methylpyridazine as a precursor for stepwise construction of 3,4-diaryl-6-methylpyridazine derivatives, a synthetic pathway inaccessible from mono-bromo starting materials.

Suzuki-Miyaura coupling Sequential functionalization Palladium catalysis

Methyl Group at Position 6 Provides Differentiated Electronic Modulation Compared to Unsubstituted Dibromopyridazine Scaffolds

3,4-Dibromo-6-methylpyridazine incorporates an electron-donating methyl substituent at position 6 of the pyridazine ring, distinguishing it from unsubstituted dibromopyridazine scaffolds. The methyl group modulates the electron density of the heteroaromatic ring, which influences both the reactivity of the bromine leaving groups in cross-coupling reactions and the physicochemical properties of downstream products . In contrast, unsubstituted dibromopyridazine analogs (e.g., 3,5-dibromopyridazine, 3,6-dibromopyridazine) lack this electronic tuning element [1]. The predicted pKa value of -0.24±0.10 for 3,4-dibromo-6-methylpyridazine reflects the electronic character conferred by the combined bromine and methyl substitution pattern.

Electronic effects Structure-activity relationships Heterocyclic chemistry

3,4-Dibromo-6-methylpyridazine Is Distinct from Pyridazinone Derivatives That Exhibit Competing Hydrodebromination Pathways

A key differentiation between 3,4-dibromo-6-methylpyridazine and structurally related pyridazinone derivatives lies in the absence of the 3-oxo functionality, which in pyridazinones has been demonstrated to promote competing hydrodebromination side reactions during Suzuki-Miyaura coupling. Experimental studies on 4,5-dibromo-2-methylpyridazin-3(2H)-one show that Suzuki-Miyaura reactions with ferroceneboronic acid afford substantial amounts of isomeric mono-ferrocenyl products resulting from hydrodebromination, in addition to the intended disubstituted product [1]. DFT modeling studies confirm that DMF can act as a hydrogen transfer agent facilitating these hydrodebromination processes, a pathway enabled by the pyridazinone ring system [2]. In contrast, 3,4-dibromo-6-methylpyridazine lacks the 3-oxo group, suggesting different reactivity profiles without this competing side-reaction pathway.

Side reactions Cross-coupling Pyridazinone

Optimal Application Scenarios for 3,4-Dibromo-6-methylpyridazine (CAS 2567502-85-4) Based on Quantitative Evidence


Sequential Cross-Coupling for 3,4-Disubstituted Pyridazine Library Synthesis

3,4-Dibromo-6-methylpyridazine is optimally deployed in medicinal chemistry programs requiring the systematic generation of 3,4-disubstituted-6-methylpyridazine analogs. The compound's dual bromine leaving groups enable sequential Suzuki-Miyaura coupling strategies that are inaccessible using mono-bromo starting materials [1]. The vicinal substitution pattern provides orthogonal functionalization handles for introducing two distinct aryl or heteroaryl groups, supporting the rapid exploration of structure-activity relationships around the pyridazine core. This application scenario is directly validated by literature demonstrating that 3-bromo-pyridazine intermediates can be successfully functionalized through Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings to generate 3,4-disubstituted pyridazines with excellent substitution pattern control [2].

Agrochemical Lead Optimization Leveraging Pyridazine Scaffold Bioactivity

Pyridazine-containing compounds have established activity profiles as antimicrobial, insecticidal, herbicidal, and antiviral agents [3]. 3,4-Dibromo-6-methylpyridazine serves as a versatile intermediate for introducing structural diversity into pyridazine-based agrochemical candidates. The methyl group at position 6 provides a pre-installed substituent that can influence target binding and physicochemical properties, while the 3- and 4-bromo groups enable systematic variation of the pharmacophore . This scenario is particularly relevant for research programs exploring the introduction of amide, heterocyclic, or methoxyacrylate moieties to the pyridazine ring—modifications known to expand the agricultural chemical development space [4].

Physicochemical Property Optimization in Heteroaromatic Lead Series

The significant predicted physicochemical differences between 3,4-dibromo-6-methylpyridazine and its mono-bromo analog (estimated LogP increase of 0.8–1.2 units, density increase of 0.42 g/cm³, and boiling point elevation of 66.1°C) make the target compound valuable for structure-property relationship studies. Researchers seeking to modulate LogP, alter chromatographic retention characteristics, or adjust solubility profiles in pyridazine-containing lead series can leverage the di-bromo substitution pattern to achieve property shifts that cannot be accessed using mono-bromo building blocks. This application scenario supports medicinal chemistry programs where fine-tuning of physicochemical parameters is required for optimizing ADME properties.

Avoidance of Hydrodebromination Side Reactions in Cross-Coupling Workflows

For synthetic routes where competing hydrodebromination side reactions would compromise product yield or purity, 3,4-dibromo-6-methylpyridazine may offer advantages over pyridazinone-based alternatives. Documented studies on 4,5-dibromo-2-methylpyridazin-3(2H)-one demonstrate that pyridazinone scaffolds undergo solvent-mediated hydrodebromination during Suzuki-Miyaura coupling with ferroceneboronic acid, producing substantial amounts of undesired isomeric mono-substituted byproducts [5]. The true pyridazine core of 3,4-dibromo-6-methylpyridazine lacks the 3-oxo functionality implicated in this competing pathway, making it a strategically preferable building block when clean disubstitution is the synthetic objective.

Quote Request

Request a Quote for 3,4-Dibromo-6-methylpyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.